molecular formula C18H18IN3O2 B14951806 4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide

Cat. No.: B14951806
M. Wt: 435.3 g/mol
InChI Key: ZZVMALQWZFYYIT-UDWIEESQSA-N
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Description

4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes an iodinated benzylidene group and a hydrazinyl linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide typically involves the condensation of 4-iodobenzaldehyde with hydrazine derivatives, followed by coupling with N-(2-methylphenyl)-4-oxobutanamide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazine derivatives.

    Substitution: The iodinated benzylidene group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized hydrazine derivatives, while substitution reactions can produce various substituted benzylidene compounds.

Scientific Research Applications

4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The iodinated benzylidene group and hydrazinyl linkage play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-(3,5-Dichloro-2-hydroxybenzylidene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide
  • 4-[(2E)-2-(2-Hydroxybenzylidene)hydrazino]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
  • 4-(2-(2-Hydroxybenzylidene)hydrazino)-N-(3-methylphenyl)-4-oxobutanamide

Uniqueness

The uniqueness of 4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide lies in its iodinated benzylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.

Properties

Molecular Formula

C18H18IN3O2

Molecular Weight

435.3 g/mol

IUPAC Name

N'-[(E)-(4-iodophenyl)methylideneamino]-N-(2-methylphenyl)butanediamide

InChI

InChI=1S/C18H18IN3O2/c1-13-4-2-3-5-16(13)21-17(23)10-11-18(24)22-20-12-14-6-8-15(19)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23)(H,22,24)/b20-12+

InChI Key

ZZVMALQWZFYYIT-UDWIEESQSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)I

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)I

Origin of Product

United States

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